molecular formula C9H15BrN4O2 B2646333 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol CAS No. 1630763-99-3

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol

Cat. No.: B2646333
CAS No.: 1630763-99-3
M. Wt: 291.149
InChI Key: XBTHRTYZYDPPLW-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol (Vitas-M Lab ID: BBL036869) is a chemical compound supplied as a dry powder with a molecular weight of 291.15 and the empirical formula C9H15BrN4O2 . This brominated 1,2,4-triazole derivative is intended for applications in biological screening and lead optimization in early-stage drug discovery research . The compound features a piperidin-4-ol moiety, a privileged structure in medicinal chemistry that can contribute to molecular recognition and bioavailability. Its calculated Lipinsky properties include a logP of -0.238, three rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area of 63 Ų, which can be useful for researchers in predicting its drug-likeness and pharmacokinetic profile . 1,2,4-Triazole cores are recognized in scientific literature as valuable scaffolds in medicinal chemistry, frequently explored in the synthesis of novel bioactive molecules . For instance, structurally related 1,5-diaryl-1,2,4-triazole analogues have been investigated as cis-restricted combretastatin analogues, demonstrating potent antiproliferative activity by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest and apoptosis in human cancer cell lines . This suggests the broader class of 1,2,4-triazoles holds significant value in oncology and antimitotic agent research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and safe laboratory practices. The product should be stored as a dry powder in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTHRTYZYDPPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)Br)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by the introduction of the methoxymethyl group. The triazole ring is then formed through cyclization reactions, and finally, the piperidin-4-ol moiety is attached. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the synthesis and verifying the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the triazole ring.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various pathogens. A notable study demonstrated its potential as a broad-spectrum antimicrobial agent, showing activity against both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Observed
Gram-positiveEffective
Gram-negativeEffective

This antimicrobial activity is attributed to the triazole ring's ability to interfere with fungal cell wall synthesis and bacterial protein synthesis.

Anticancer Properties

Triazole compounds are also recognized for their anticancer properties. In vitro studies have shown that 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol can inhibit the proliferation of several cancer cell lines. For instance, it was reported to induce apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 15 µM.

Cancer Cell LineIC50 (µM)
HeLa15
A37520

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Fungicidal Activity

The compound has been evaluated for its fungicidal properties. Its efficacy against common agricultural fungal pathogens was assessed in controlled experiments. The results indicated that it could effectively inhibit the growth of fungi such as Fusarium and Aspergillus species.

Fungal PathogenInhibition Rate (%)
Fusarium spp.75
Aspergillus spp.68

This suggests potential applications in crop protection as a novel fungicide.

Polymer Chemistry

In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be used as a monomer or additive in the synthesis of advanced materials with improved characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that this compound exhibits promising antimicrobial activity and could be further developed into a therapeutic agent for treating infections caused by resistant strains of bacteria .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction through mitochondrial pathways . This reinforces its potential as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The bromine atom and methoxymethyl group contribute to the compound’s overall reactivity and specificity. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects

  • Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound increases polarity and solubility compared to the methyl analog (C₈H₁₃BrN₄O) due to the ether oxygen atom . This may enhance bioavailability in pharmaceutical contexts.
  • Piperidin-4-ol vs.

Functional Group Additions

  • Tetrahydropyranyloxy Chain: The extended chain in the butanone derivative (C₁₃H₂₀BrN₃O₄) introduces steric bulk and hydrolytic instability, likely limiting its use to controlled-release pesticidal applications .

Biological Activity

1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a brominated triazole moiety and a piperidine ring, which contribute to its pharmacological properties.

  • Molecular Formula : C8H13BrN4O2
  • Molecular Weight : 277.12 g/mol
  • CAS Number : 1630763-84-6

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The brominated triazole structure may enhance the compound's ability to inhibit pathogenic microorganisms. For instance, compounds with similar structures have shown effectiveness against fungi and bacteria, suggesting potential applications in treating infections .

2. Anticancer Potential
Triazoles are known for their anticancer properties due to their ability to interfere with cellular processes. The compound may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

3. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes, including those involved in metabolic pathways. For example, triazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme critical for melanin production, indicating potential applications in cosmetic formulations .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study reported that triazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotics .
  • Anticancer Activity : Research involving related compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications to the triazole structure can enhance anticancer properties .

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCompound ExampleIC50 Value (µM)Reference
Antimicrobial3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole15
Anticancer4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol]10
Enzyme InhibitionTyrosinase Inhibitor5

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol, and how can reaction conditions be optimized?

  • The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), a method adapted from analogous triazole derivatives . Key intermediates, such as hydrazide precursors, should be purified via column chromatography to minimize side reactions. Optimization should focus on solvent selection (e.g., THF or DMF), stoichiometry of brominating agents, and reaction time to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can X-ray crystallography be employed to resolve the stereochemical configuration of this compound?

  • Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Crystals should be grown via slow evaporation in polar aprotic solvents. The methoxymethyl and bromo substituents may introduce torsional strain, requiring high-resolution data (≤ 1.0 Å) for accurate refinement. ORTEP-3 can visualize thermal ellipsoids and validate hydrogen bonding networks .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • 1H/13C NMR : Key signals include the methoxymethyl group (δ ~3.3 ppm for CH₃O, δ ~4.5 ppm for CH₂) and the piperidin-4-ol proton (δ ~3.8 ppm, broad). IR : Stretching bands for C-Br (~550 cm⁻¹) and N-N bonds (~1,100 cm⁻¹). HRMS : Confirm molecular ion [M+H]+ with isotopic peaks consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved in neuropharmacological studies?

  • Contradictions may arise from off-target effects or variability in assay conditions. Use activity-based protein profiling (ABPP) to confirm target engagement (e.g., MAGL inhibition, as seen in triazole-piperidine hybrids) . Pair in vitro assays (e.g., competitive radioligand binding) with in vivo models (e.g., rodent writhing tests) to correlate potency and selectivity. Dose-response curves should be analyzed using nonlinear regression to identify EC₅₀ discrepancies .

Q. What computational strategies are effective for predicting the binding mode of this compound to enzymes like MAGL or cannabinoid receptors?

  • Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can model interactions. Prioritize the triazole ring’s nitrogen atoms as hydrogen bond donors/acceptors and the bromine atom for hydrophobic contacts. Validate predictions with mutagenesis studies targeting residues in the enzyme’s active site (e.g., Ser122 in MAGL) .

Q. How does the introduction of substituents (e.g., methoxymethyl vs. benzyl) alter the compound’s pharmacokinetic properties?

  • Substituents impact logP and metabolic stability. Compare analogues via in vitro microsomal assays (human liver microsomes) and in silico ADMET predictions. The methoxymethyl group may enhance solubility but reduce blood-brain barrier penetration relative to lipophilic groups like benzyl .

Q. What experimental designs are recommended for evaluating the actoprotective effects of this compound in fatigue models?

  • Use forced swim tests or rotarod assays in rodents, with riboxin as a positive control. Monitor biomarkers like lactate dehydrogenase (LDH) and cortisol. Dose selection should balance efficacy and avoidance of hypomotility, a common side effect in triazole derivatives .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

  • Employ LC-MS/MS to detect impurities. Common byproducts include de-brominated derivatives or oxidized piperidin-4-ol. Optimize purification via preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways .

Methodological Considerations

  • Crystallographic Refinement : Use SHELXL’s restraints for disordered methoxymethyl groups and anisotropic refinement for bromine atoms .
  • Biological Assays : Include vehicle controls and blinded scoring to reduce bias in behavioral tests .
  • Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, inert gas use) to address variability in bromination steps .

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